Methyl 2-mercapto-6-methoxybenzoate
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Overview
Description
Methyl 2-mercapto-6-methoxybenzoate is an organic compound with the molecular formula C₉H₁₀O₃S and a molecular weight of 198.24 g/mol . It is a derivative of benzoic acid, characterized by the presence of a methoxy group at the 6-position and a mercapto group at the 2-position. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-mercapto-6-methoxybenzoate can be synthesized through the esterification of 2-mercapto-6-methoxybenzoic acid with methanol . The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-mercapto-6-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 2-mercapto-6-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 2-mercapto-6-methoxybenzoate involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to modifications in protein function. Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxybenzoate: Lacks the mercapto group, resulting in different chemical reactivity and biological properties.
Methyl 2-hydroxybenzoate (Methyl salicylate): Contains a hydroxyl group instead of a mercapto group, leading to distinct pharmacological effects
Uniqueness
Methyl 2-mercapto-6-methoxybenzoate is unique due to the presence of both methoxy and mercapto groups, which confer specific chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .
Biological Activity
Methyl 2-mercapto-6-methoxybenzoate is a compound of significant interest in biological research due to its unique structural features, which include both a mercapto group and a methoxy group. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C10H12O3S
- Molecular Weight : 224.27 g/mol
The presence of the mercapto group (−SH) allows for redox reactions, while the methoxy group (−OCH3) can enhance solubility and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The mercapto group can form covalent bonds with thiol groups in proteins, leading to modifications that may alter protein function. Additionally, the methoxy group can participate in hydrogen bonding, enhancing the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. This is largely due to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Microorganism | Activity |
---|---|
Staphylococcus aureus | Significant inhibition observed |
Escherichia coli | Moderate inhibition |
Candida albicans | Antifungal activity noted |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, making it a candidate for further research in treating inflammatory diseases .
Antioxidant Activity
The mercapto group contributes to antioxidant activity by neutralizing reactive oxygen species (ROS). This property is crucial for protecting cells from oxidative stress, which is linked to various chronic diseases .
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on this compound highlighted its efficacy against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating potential as a therapeutic agent in treating infections caused by resistant strains .
- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in a significant reduction in edema and pro-inflammatory cytokine levels. This suggests that the compound may modulate immune responses effectively .
- Antioxidant Evaluation : The antioxidant capacity was assessed using DPPH radical scavenging assays, where this compound exhibited a dose-dependent scavenging effect, supporting its potential role as an antioxidant agent.
Comparative Analysis with Similar Compounds
This compound can be compared with related compounds to highlight its unique properties:
Compound Name | Key Features | Biological Activity |
---|---|---|
Methyl 2-methoxybenzoate | Lacks mercapto group | Limited reactivity |
Methyl salicylate (2-hydroxy) | Contains hydroxyl group | Anti-inflammatory and analgesic |
Ethyl 2-mercapto-5-methoxybenzoate | Similar structure but different position | Antimicrobial and antioxidant properties |
The dual functionality of this compound makes it particularly valuable in both research and potential therapeutic applications.
Properties
Molecular Formula |
C9H10O3S |
---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
methyl 2-methoxy-6-sulfanylbenzoate |
InChI |
InChI=1S/C9H10O3S/c1-11-6-4-3-5-7(13)8(6)9(10)12-2/h3-5,13H,1-2H3 |
InChI Key |
BWAAPTKXKMPFAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)S)C(=O)OC |
Origin of Product |
United States |
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